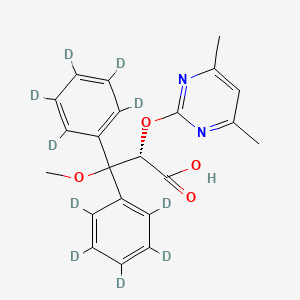

Ambrisentan-d10

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(4,6-dimethylpyrimidin-2-yl)oxy-3-methoxy-3,3-bis(2,3,4,5,6-pentadeuteriophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O4/c1-15-14-16(2)24-21(23-15)28-19(20(25)26)22(27-3,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,19H,1-3H3,(H,25,26)/t19-/m1/s1/i4D,5D,6D,7D,8D,9D,10D,11D,12D,13D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJTZYPIHDYQMC-KYBYSFRQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])([C@@H](C(=O)O)OC3=NC(=CC(=N3)C)C)OC)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of Ambrisentan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambrisentan is a potent and highly selective endothelin receptor antagonist (ERA) utilized in the therapeutic management of pulmonary arterial hypertension (PAH).[1] This technical guide provides an in-depth exploration of the core mechanism of action of Ambrisentan, supplemented with quantitative data, detailed experimental protocols, and visual representations of key biological and procedural pathways. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cardiovascular pharmacology. This document also clarifies the role of Ambrisentan-d10 as a deuterated internal standard for bioanalytical quantification, underscoring that its mechanism of action is identical to that of the parent compound, Ambrisentan.[2]

Molecular Mechanism of Action

Ambrisentan exerts its therapeutic effects by selectively antagonizing the endothelin type A (ETA) receptor.[3] Endothelin-1 (ET-1), a potent vasoconstrictor and smooth muscle mitogen, plays a crucial role in the pathophysiology of PAH. ET-1 binds to two receptor subtypes: ETA and ETB.[3] The ETA receptors, located on vascular smooth muscle cells, are primarily responsible for vasoconstriction and cellular proliferation.[4] In contrast, ETB receptors, found on endothelial cells, are involved in the clearance of ET-1 and mediate the release of vasodilators such as nitric oxide and prostacyclin.[4]

By selectively blocking the ETA receptor, Ambrisentan inhibits the downstream signaling cascades initiated by ET-1 binding. This targeted inhibition leads to vasodilation of the pulmonary arteries, a reduction in pulmonary vascular resistance (PVR), and an attenuation of the proliferative remodeling of the pulmonary vasculature, which are hallmark features of PAH.[3] The high selectivity of Ambrisentan for the ETA receptor over the ETB receptor is a key characteristic, as it allows for the preservation of the beneficial effects mediated by ETB receptor activation.[5]

Endothelin-1 Signaling Pathway

The binding of ET-1 to the ETA receptor on vascular smooth muscle cells initiates a G-protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular calcium and activated PKC contribute to smooth muscle contraction and proliferation. Ambrisentan competitively binds to the ETA receptor, preventing ET-1 from initiating this cascade.

References

An In-depth Technical Guide to Ambrisentan: Stability, Storage, and Mechanism of Action

Ambrisentan is a selective endothelin receptor antagonist utilized in the management of pulmonary arterial hypertension (PAH).[1][2][3] This guide provides a comprehensive overview of its stability, recommended storage conditions, and the molecular pathways it modulates, intended for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Stability Profile

Ambrisentan is a propanoic acid-based, non-sulfonamide compound.[4] It is a white to off-white crystalline substance with a pKa of 4.0.[5] Its solubility in water is low, but it increases in more alkaline aqueous solutions.[5] In its solid state, ambrisentan is not hygroscopic and is not sensitive to light.[5]

1.1. Storage Conditions

Proper storage is crucial to maintain the integrity of Ambrisentan. The recommended storage conditions for Ambrisentan tablets are at 20°C to 25°C (68°F to 77°F), with excursions permitted between 15°C and 30°C (59°F to 86°F).[6][7] Tablets should be stored in their original packaging.[6][7] For extemporaneously compounded oral suspensions of ambrisentan (1 mg/mL), studies have shown stability for up to 90 days when stored at either room temperature or under refrigeration.[8][9]

Table 1: Recommended Storage and Stability of Ambrisentan Formulations

| Formulation | Storage Temperature | Relative Humidity | Duration | Packaging |

| Tablets (Letairis®) | 25°C (77°F); excursions 15-30°C (59-86°F)[7] | N/A | Up to expiration date | Original packaging[7] |

| Tablets (Extended Stability) | 25°C (77°F) | 60% | 6 weeks | Open dish[7] |

| Tablets (Extended Stability) | 30°C (86°F) | 65% | 6 weeks | Open dish[7] |

| Tablets (Extended Stability) | -20°C (-4°F) | N/A | 4 days | Original sealed bottle[7] |

| Tablets (Extended Stability) | 40°C (104°F) | 75% | 4 days | Original sealed bottle[7] |

| Tablets (Extended Stability) | 60°C (140°F) | N/A | 4 days | Original sealed bottle[7] |

| Compounded Suspension (1 mg/mL) | Room Temperature | N/A | 90 days | Plastic amber prescription bottles[9] |

| Compounded Suspension (1 mg/mL) | Refrigerated | N/A | 90 days | Plastic amber prescription bottles[9] |

1.2. Degradation Profile

Forced degradation studies have been conducted to understand the stability of Ambrisentan under various stress conditions. Significant degradation is observed under acidic and oxidative conditions.[10][11][12] In one study, approximately 50.26% degradation was observed in acid hydrolysis, leading to the formation of six degradation products.[11] Another study identified a major degradation product under neutral hydrolytic conditions as 2-(2,2-diphenylvinyloxy)-4,6-dimethylpyrimidine.[13][14] The drug is found to be relatively stable under photolytic, thermal, and alkaline stress conditions.[11]

Table 2: Summary of Forced Degradation Studies on Ambrisentan

| Stress Condition | Reagents/Conditions | Observation |

| Acid Hydrolysis | 1.0 N HCl[12] | Significant degradation[10][11][12] |

| Base Hydrolysis | 1.0 N NaOH[12] | Stable[11] |

| Oxidative | 30% H₂O₂[12] | Significant degradation[10][11][12] |

| Thermal | Heat (reflux)[12] | Stable[11] |

| Photolytic | Sunlight[12] | Stable[11] |

| Neutral Hydrolysis | Reflux in H₂O:ACN (70:30) at 80°C[13] | Formation of a major degradation product[13][14] |

Mechanism of Action

Ambrisentan exerts its therapeutic effect by selectively antagonizing the endothelin type-A (ETA) receptor.[1][15][16] Endothelin-1 (ET-1), a potent vasoconstrictor, is found in elevated levels in patients with pulmonary arterial hypertension.[1][17] ET-1 binds to two receptor subtypes: ETA and ETB.[1]

-

ETA Receptors: Located on vascular smooth muscle cells, their activation by ET-1 leads to vasoconstriction and cellular proliferation.[1][17][18]

-

ETB Receptors: Primarily found on endothelial cells, their activation mediates vasodilation (through nitric oxide and prostacyclin release) and clearance of ET-1.[1][17][18]

By selectively blocking the ETA receptor, Ambrisentan inhibits the downstream signaling pathways that lead to vasoconstriction and proliferation of pulmonary vascular smooth muscle cells.[15][19] This results in relaxation of the blood vessels in the lungs, a decrease in pulmonary vascular resistance, and a reduction in blood pressure, which alleviates the strain on the right side of the heart.[2][16]

Experimental Protocols

3.1. Forced Degradation Study Protocol

This protocol outlines a typical experimental setup for assessing the stability of Ambrisentan under stress conditions.

-

Preparation of Stock Solution: A stock solution of Ambrisentan is prepared by dissolving a known quantity of the drug substance in a suitable solvent, such as methanol, to a final concentration (e.g., 1000 µg/mL).[12]

-

Stress Conditions:

-

Acid Hydrolysis: The stock solution is treated with 1.0 N HCl and refluxed for a specified period.[12]

-

Base Hydrolysis: The stock solution is treated with 1.0 N NaOH and refluxed.[12]

-

Oxidative Degradation: The stock solution is treated with 30% hydrogen peroxide at room temperature.[12]

-

Thermal Degradation: The stock solution is refluxed.[12]

-

Photolytic Degradation: The stock solution is exposed to sunlight.[12]

-

-

Sample Analysis: After the specified exposure time, the stressed samples are neutralized (if necessary), diluted to a suitable concentration, and analyzed using a stability-indicating HPLC or UPLC method.[10][11] The chromatograms are evaluated for the appearance of degradation products and the percentage of Ambrisentan remaining.[10][11]

3.2. Clinical Trial Design: ARIES-1 and ARIES-2

The efficacy and safety of Ambrisentan were established in two pivotal Phase III, randomized, double-blind, placebo-controlled, multicenter trials known as ARIES-1 and ARIES-2.[1][4][20]

-

Objective: To assess the efficacy and tolerability of different doses of Ambrisentan in patients with PAH.[4]

-

Population: Patients with WHO Group 1 PAH, predominantly with WHO Functional Class II or III symptoms.[20]

-

Intervention:

-

Duration: 12 weeks.[20]

-

Primary Endpoint: Change from baseline in the 6-minute walk distance (6MWD) at week 12.[20]

-

Secondary Endpoints: Included time to clinical worsening, change in WHO Functional Class, and Borg dyspnea score.[20]

References

- 1. Ambrisentan - Wikipedia [en.wikipedia.org]

- 2. phassociation.org [phassociation.org]

- 3. nbinno.com [nbinno.com]

- 4. ahajournals.org [ahajournals.org]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. DailyMed - AMBRISENTAN tablet, film coated [dailymed.nlm.nih.gov]

- 7. askgileadmedical.com [askgileadmedical.com]

- 8. Stability Determination of an Extemporaneously Compounded Ambrisentan Suspension by High Performance Liquid Chromatography Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stability Determination of an Extemporaneously Compounded Ambrisentan Suspension by High Performance Liquid Chromatography Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LC-MS/MS characterization of forced degradation products of ambrisentan: development and validation of a stability-indicating RP-HPLC method | Semantic Scholar [semanticscholar.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Stability-Indicating RP-HPLC Method for the Determination of Ambrisentan and Tadalafil in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rjptonline.org [rjptonline.org]

- 14. rjptonline.org [rjptonline.org]

- 15. discovery.researcher.life [discovery.researcher.life]

- 16. What is the mechanism of Ambrisentan? [synapse.patsnap.com]

- 17. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ahajournals.org [ahajournals.org]

- 19. go.drugbank.com [go.drugbank.com]

- 20. ARIES Trial Designs | Letairis® (ambrisentan) [letairis.com]

Deuterium-Labeled Ambrisentan for Metabolic Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of ambrisentan and explores the application of deuterium labeling in studying its metabolic fate. While specific quantitative data for deuterium-labeled ambrisentan is not publicly available, this document synthesizes known information about ambrisentan's metabolism with the established principles of using stable isotope-labeled compounds in drug development to offer a thorough resource for researchers.

Introduction to Ambrisentan and Deuterium Labeling

Ambrisentan is a selective endothelin type A receptor antagonist used in the treatment of pulmonary arterial hypertension.[1] Understanding its metabolic profile is crucial for optimizing its therapeutic efficacy and safety. Deuterium labeling, the substitution of hydrogen atoms with their stable isotope deuterium, is a powerful technique in metabolic studies.[2] It can help in elucidating metabolic pathways, quantifying metabolites, and investigating the kinetic isotope effect, which can influence the rate of drug metabolism.[3]

Metabolic Pathways of Ambrisentan

Ambrisentan is primarily cleared through non-renal pathways, with metabolism occurring mainly in the liver. The two principal metabolic routes are Phase II glucuronidation and, to a lesser extent, Phase I oxidation (hydroxylation).[4]

The major metabolite identified is the acyl glucuronide of the parent ambrisentan.[5] A minor pathway involves oxidation by cytochrome P450 enzymes, primarily CYP3A4, CYP3A5, and CYP2C19, to form 4-hydroxymethyl ambrisentan. This hydroxylated metabolite can then also undergo glucuronidation.[4]

References

The Pharmacokinetic Profile of Ambrisentan-d10 in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of Ambrisentan-d10 in preclinical models. Due to the limited availability of direct pharmacokinetic studies on the deuterated form, this document summarizes the pharmacokinetic data of the non-deuterated parent compound, ambrisentan, as a close surrogate. The pharmacokinetic profiles of deuterated compounds are generally considered to be very similar to their non-deuterated counterparts, with minor potential differences arising from the kinetic isotope effect, which may slightly alter metabolic rates. This guide is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of the absorption, distribution, metabolism, and excretion (ADME) of this compound in key preclinical species.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of ambrisentan in rats and dogs following oral administration. These data are crucial for designing and interpreting preclinical efficacy and toxicology studies.

Table 1: Single-Dose Oral Pharmacokinetics of Ambrisentan in Rats

| Parameter | Value | Dose | Reference |

| Cmax | 32.4 µg/mL | 30 mg/kg | [1] |

| Tmax | 1 hour | 30 mg/kg | [1] |

| t1/2 | 5.7 hours | 30 mg/kg | [1] |

| Absolute Oral Bioavailability | 85% | Not Specified | [1] |

Table 2: Single-Dose Oral Pharmacokinetics of Ambrisentan in Dogs

| Parameter | Value | Dose | Reference |

| Cmax | 43.6 µg/mL | 30 mg/kg | [1] |

| Tmax | 0.5 - 2 hours | 30 mg/kg | [1] |

| t1/2 | 7.9 hours | 30 mg/kg | [1] |

| Absolute Oral Bioavailability | 72% | Not Specified | [1] |

Experimental Protocols

The determination of ambrisentan and, by extension, this compound concentrations in biological matrices relies on robust bioanalytical methods. The following section details a typical experimental protocol for the quantification of ambrisentan in plasma, where this compound is commonly used as an internal standard.

Bioanalytical Method for Ambrisentan Quantification in Plasma

A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for quantifying ambrisentan in plasma samples.

1. Sample Preparation:

-

Protein Precipitation: To a plasma sample (e.g., 100 µL), an internal standard solution containing this compound is added. Proteins are then precipitated by adding a solvent such as acetonitrile.

-

Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

-

Supernatant Transfer: The clear supernatant is transferred to a new tube or plate for analysis.

2. Chromatographic Separation:

-

HPLC System: A high-performance liquid chromatography system is used for separation.

-

Column: A reverse-phase C18 column is typically employed.

-

Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., methanol or acetonitrile) is used to separate ambrisentan and this compound from other matrix components.

-

Flow Rate: A constant flow rate is maintained throughout the chromatographic run.

3. Mass Spectrometric Detection:

-

Ionization: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection.

-

Detection Mode: The analysis is performed in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

-

Ion Transitions: Specific precursor-to-product ion transitions are monitored for both ambrisentan and the internal standard, this compound.

4. Quantification:

-

Calibration Curve: A calibration curve is generated by plotting the peak area ratio of the analyte (ambrisentan) to the internal standard (this compound) against the nominal concentration of the calibration standards.

-

Concentration Determination: The concentration of ambrisentan in the unknown samples is then determined from the calibration curve using the measured peak area ratios.

Visualizations

The following diagrams illustrate the experimental workflow for a typical preclinical pharmacokinetic study and the bioanalytical quantification process.

Caption: Experimental workflow for a preclinical pharmacokinetic study.

Caption: Bioanalytical workflow for Ambrisentan quantification.

References

In vitro characterization of Ambrisentan-d10

An In-Depth Technical Guide to the In Vitro Characterization of Ambrisentan-d10

Introduction

Ambrisentan is a selective endothelin receptor antagonist (ERA) used in the treatment of pulmonary arterial hypertension (PAH). It functions by blocking the vasoconstrictive and proliferative effects of endothelin-1 (ET-1) through high-affinity binding to the endothelin type A (ETA) receptor.[1][2][3] this compound is the deuterium-labeled analog of Ambrisentan, commonly used as an internal standard in analytical methods for quantitative bioanalysis. This guide provides a comprehensive overview of the in vitro characterization of Ambrisentan, with the data being directly applicable to its deuterated form, this compound, for research and drug development purposes.

Physicochemical Properties

Ambrisentan is a propanoic acid-class molecule, distinguishing it from sulfonamide-class ERAs.[4] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, indicating low aqueous solubility and high membrane permeability.[5][6] Its solubility is pH-dependent, increasing in aqueous solutions at higher pH.[7][8]

| Property | Value | Reference |

| Chemical Formula | C₂₂H₂₂N₂O₄ | [4] |

| Molecular Weight | 378.42 g/mol | [4][7] |

| Appearance | White to off-white crystalline solid | [7] |

| Melting Point | 165-168 °C | [8] |

| pKa | 4.0 | [7][8] |

| Solubility | Practically insoluble in water at low pH | [7][8] |

Mechanism of Action: Selective ETA Receptor Antagonism

In PAH, elevated levels of ET-1 lead to vasoconstriction and vascular remodeling.[1][4] ET-1 exerts its effects by binding to two receptor subtypes: ETA and ETB. ETA receptor activation primarily mediates vasoconstriction and smooth muscle cell proliferation, whereas ETB receptor activation on endothelial cells can lead to vasodilation via nitric oxide and prostacyclin release and also aids in the clearance of ET-1.[1][3][4]

Ambrisentan is a potent and highly selective antagonist of the ETA receptor, preventing ET-1 from binding and initiating its downstream signaling cascade.[1][9] This selectivity is a key feature, as it blocks the detrimental effects of ETA activation while preserving the potentially beneficial functions of the ETB receptor.[1]

Quantitative In Vitro Data

The following tables summarize key quantitative parameters for Ambrisentan based on in vitro assays.

Table 1: Receptor Binding Affinity

| Parameter | Receptor | Value | Reference |

|---|---|---|---|

| Binding Affinity (Ki) | Human ETA | ~0.011 nM | [9] |

| Selectivity Ratio | ETA vs. ETB | >4000:1 |[9] |

Table 2: Plasma Protein Binding

| Parameter | Matrix | Value | Reference |

|---|

| Protein Binding | Human Plasma | ~99% |[10] |

Table 3: Metabolic Profile

| Parameter | Description | Reference |

|---|---|---|

| Primary Metabolic Pathways | Phase II: GlucuronidationPhase I: Oxidation (minor) | [3][5][9] |

| Key Metabolizing Enzymes | UGTs (unspecified), CYP3A4, CYP3A5, CYP2C19 | [3][5] |

| Primary Metabolite | 4-hydroxymethyl ambrisentan | [3][5] |

| In Vitro Half-Life (t½) | Not specified in search results |

| Intrinsic Clearance (CLint) | Not specified in search results | |

Experimental Protocols & Workflows

Detailed methodologies are crucial for the accurate in vitro characterization of drug candidates like this compound.

Experimental Workflow: In Vitro Characterization

The typical workflow for characterizing a compound involves a series of assays to determine its activity, binding, and metabolic fate.

Protocol 1: ETA Receptor Binding Assay (Competitive Filtration Assay)

This assay determines the affinity (Ki) of this compound for the ETA receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Reagent Preparation : Prepare a buffer solution (e.g., Tris-HCl with MgCl₂ and BSA). Prepare cell membranes expressing the human ETA receptor. A high-affinity radioligand (e.g., [¹²⁵I]-ET-1) is used as the tracer.

-

Incubation : In a 96-well plate, add the receptor membranes, the radioligand at a fixed concentration (below its Kd), and varying concentrations of unlabeled this compound.

-

Equilibration : Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium.

-

Separation : Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This traps the receptor-bound radioligand on the filter while unbound radioligand passes through.

-

Washing : Wash the filters several times with ice-cold buffer to minimize non-specific binding.

-

Quantification : Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis : Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)

This protocol quantifies the fraction of this compound that is unbound in plasma, which is the pharmacologically active fraction. A validated method has been described using a rapid equilibrium dialysis (RED) device.[10]

Methodology:

-

Device Preparation : Prepare a RED device, which consists of wells with two chambers (a plasma chamber and a buffer chamber) separated by a semipermeable membrane with an 8 kDa molecular weight cutoff.

-

Sample Addition : Add human plasma spiked with this compound to the plasma chamber of each well. Add phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber.

-

Incubation : Seal the plate and incubate at 37°C with shaking for a sufficient time (e.g., 6 hours) to allow the unbound drug to reach equilibrium across the membrane.

-

Sampling : After incubation, carefully collect samples from both the plasma and buffer chambers.

-

Analysis : Determine the concentration of this compound in both the plasma and buffer samples using a validated LC-MS/MS method. Ambrisentan (non-deuterated) can be used as the internal standard.

-

Calculation : The concentration in the buffer chamber represents the free (unbound) drug concentration. The fraction unbound (fu) is calculated as: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber). The percentage bound is calculated as (1 - fu) * 100.

Protocol 3: Metabolic Stability Assay (Human Liver Microsomes)

This assay evaluates the rate at which this compound is metabolized by Phase I enzymes (primarily CYPs) in human liver microsomes.

Methodology:

-

Reagent Preparation : Prepare a phosphate buffer (pH 7.4), pooled human liver microsomes, and a solution of this compound. Prepare an NADPH-regenerating system (cofactor solution).

-

Pre-incubation : In a 96-well plate, add the buffer, microsome suspension, and this compound solution. Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Reaction Initiation : Start the metabolic reaction by adding the pre-warmed NADPH solution to each well.

-

Time-Point Sampling : At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in specific wells by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard. The 0-minute sample is taken immediately after adding NADPH.

-

Sample Processing : Centrifuge the plate to precipitate the proteins.

-

Analysis : Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining concentration of the parent compound (this compound).

-

Data Analysis : Plot the natural logarithm of the percentage of this compound remaining versus time. The slope of the linear regression line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693 / k) and the intrinsic clearance (CLint = (0.693 / t½) * (mL incubation / mg microsomal protein)).

References

- 1. What is the mechanism of Ambrisentan? [synapse.patsnap.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ijirt.org [ijirt.org]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Ambrisentan | C22H22N2O4 | CID 6918493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A review of pulmonary arterial hypertension: role of ambrisentan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bionalytical validation study for the determination of unbound ambrisentan in human plasma using rapid equilibrium dialysis followed by ultra performance liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Use of Ambrisentan-d10 as an Internal Standard in Mass Spectrometry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Ambrisentan-d10 as an internal standard in mass spectrometry for the quantitative analysis of ambrisentan in biological matrices. Utilizing a stable isotope-labeled internal standard like this compound is a robust and reliable approach for correcting for variability in sample preparation and instrument response, ensuring accurate and precise quantification of the target analyte.

Core Principles of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry (ID-MS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically enriched version of the analyte (the internal standard) to the sample. Because the internal standard is chemically identical to the analyte, it co-elutes during chromatography and experiences similar ionization and fragmentation in the mass spectrometer. By measuring the ratio of the signal from the analyte to the signal from the internal standard, accurate quantification can be achieved, as this ratio remains constant even with variations in sample recovery or instrument performance. This compound, with its ten deuterium atoms, provides a significant mass shift from the unlabeled ambrisentan, ensuring minimal isotopic overlap and interference.

Experimental Methodologies

The following sections detail the common experimental protocols for the quantification of ambrisentan in human plasma using this compound as an internal standard. Two primary sample preparation techniques are prevalent: Solid-Phase Extraction (SPE) and Protein Precipitation (PPT).

Sample Preparation

1. Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for sample clean-up and concentration prior to LC-MS/MS analysis.

-

Protocol:

-

To 100 µL of human plasma, add 25 µL of this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration range).

-

Vortex mix the sample.

-

Add 200 µL of 4% phosphoric acid in water and vortex.

-

Condition an Oasis HLB SPE cartridge (30 mg, 1 cc) with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

-

2. Protein Precipitation (PPT)

Protein precipitation is a simpler and faster method for sample preparation, suitable for high-throughput analysis.

-

Protocol:

-

To 50 µL of human plasma, add 10 µL of this compound internal standard working solution.

-

Add 150 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex mix the sample for 1 minute.

-

Centrifuge the sample at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject a portion of the reconstituted sample into the LC-MS/MS system.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The separation and detection of ambrisentan and this compound are typically performed using a reversed-phase C18 column coupled to a triple quadrupole mass spectrometer.

Table 1: Typical LC-MS/MS Parameters

| Parameter | Value |

| Liquid Chromatography | |

| Column | C18 (e.g., 50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transitions (MRM) | See Table 2 |

| Collision Gas | Argon |

| Dwell Time | 100 ms |

Table 2: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Ambrisentan | 379.2 | 202.1 |

| This compound (Estimated) | 389.2 | 212.1 |

Note: The MRM transition for this compound is an educated estimation based on the structure and a +10 Da mass shift on both the precursor and the primary fragment ion, assuming deuteration on the phenyl rings. The optimal product ion should be confirmed experimentally by infusing a solution of this compound.

Quantitative Data and Method Validation

Bioanalytical methods utilizing this compound as an internal standard have been validated according to regulatory guidelines, demonstrating excellent performance.

Table 3: Summary of Quantitative Performance

| Parameter | Typical Value | Reference |

| Linearity Range | 0.1 - 200 ng/mL | [1] |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | [1] |

| Inter- and Intra-batch Precision | ≤ ±15% | [1] |

| Inter- and Intra-batch Accuracy | ≤ ±15% | [1] |

| Recovery of Ambrisentan | 69.4% (plasma), 77.5% (plasma ultrafiltrate) | [1] |

Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the key experimental workflows.

References

The Deuterium Switch: An In-depth Technical Guide to the Discovery and Development of Deuterated Drug Analogs

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, at key metabolic sites within a drug molecule has emerged as a powerful strategy in modern medicinal chemistry. This "deuterium switch" can significantly alter a drug's pharmacokinetic profile, leading to improved metabolic stability, reduced formation of toxic metabolites, and an extended half-life. These modifications can translate into tangible clinical benefits, including lower and less frequent dosing, improved patient compliance, and a better safety profile. This technical guide provides a comprehensive overview of the discovery and development of deuterated drug analogs, from the fundamental principles of the kinetic isotope effect to detailed experimental protocols for their synthesis, characterization, and evaluation. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the potential of deuteration in their own research and development endeavors.

Introduction: The Rationale for Deuteration

Deuterium (²H or D), a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to the single proton found in protium (¹H). This seemingly subtle difference in mass leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This seemingly minor alteration has profound implications for drug metabolism.

The Kinetic Isotope Effect (KIE) is the cornerstone of deuterated drug development.[1] Many drug molecules are metabolized by enzymes, such as the cytochrome P450 (CYP) family, in processes that involve the cleavage of a C-H bond as the rate-determining step.[2][3] Because the C-D bond is stronger, it requires more energy to break, resulting in a slower rate of metabolism for the deuterated analog.[1] This can lead to a number of desirable outcomes:

-

Improved Metabolic Stability: A slower rate of metabolism translates to a longer drug half-life in the body.[4]

-

Reduced Toxic Metabolite Formation: By slowing metabolism at a specific site, the formation of potentially toxic byproducts can be minimized.[4]

-

Enhanced Drug Efficacy: A longer half-life can lead to more consistent drug exposure and potentially improved therapeutic effects.[4]

-

Patent Life Extension: Deuterated analogs of existing drugs are considered new chemical entities, offering the potential for new intellectual property protection.[5]

The first deuterated drug to receive FDA approval was Austedo® (deutetrabenazine) in 2017, a testament to the viability of this approach.[6][7] Since then, the field has seen a growing pipeline of deuterated drug candidates in various stages of clinical development.[8]

Case Studies: Approved and Investigational Deuterated Drugs

The successful application of deuteration is best illustrated through examples of drugs that have reached the market or are in late-stage clinical trials.

Deutetrabenazine (Austedo®)

Deutetrabenazine is a deuterated version of tetrabenazine, a vesicular monoamine transporter 2 (VMAT2) inhibitor used to treat chorea associated with Huntington's disease.[6][9] The two methoxy groups in tetrabenazine are primary sites of metabolism. By replacing the six hydrogen atoms on these groups with deuterium, the metabolic breakdown is significantly slowed.[10]

Pharmacokinetic Comparison: Deutetrabenazine vs. Tetrabenazine [6][11]

| Parameter | Deutetrabenazine (d6) | Tetrabenazine (h6) | Fold Change |

| Active Metabolites (α- and β-H4TBZ) | |||

| Half-life (t½) | ~9-10 hours | ~2-5 hours | ~2-4x increase |

| Peak Plasma Concentration (Cmax) | Lower | Higher | |

| Area Under the Curve (AUC) | Increased | Lower |

This data demonstrates the significant impact of deuteration on the pharmacokinetic profile of tetrabenazine's active metabolites, allowing for less frequent dosing and a more favorable side-effect profile.

Deucravacitinib (Sotyktu™)

Deucravacitinib is a selective inhibitor of tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, approved for the treatment of plaque psoriasis.[9] In this case, deuteration of the ethyl moiety was strategically employed to slow metabolism and reduce the formation of a less selective metabolite, thereby enhancing the drug's selectivity for TYK2 over other JAK kinases.[12]

Other Notable Deuterated Drug Candidates

-

Deutivacaftor (CTP-656): A deuterated analog of ivacaftor for cystic fibrosis, designed to have a longer half-life and allow for once-daily dosing.[13][14]

-

AVP-786: A deuterated version of dextromethorphan, combined with a low dose of quinidine, investigated for the treatment of agitation in Alzheimer's disease.[15][16][17]

Experimental Protocols: A Practical Guide

This section provides an overview of the key experimental methodologies involved in the development of deuterated drug analogs.

Synthesis and Purification of Deuterated Compounds

The synthesis of deuterated drugs often involves the use of deuterated starting materials or reagents.[18] A common strategy is to introduce deuterium at a late stage of the synthesis to maximize efficiency.

Example Protocol: Synthesis of Deutetrabenazine (Simplified) [7][19][20]

-

Preparation of d6-6,7-Dimethoxy-3,4-dihydroisoquinoline: This key intermediate is synthesized from dopamine hydrochloride through a series of reactions including N-formylation, O-methylation with a deuterated methyl source (e.g., d3-iodomethane), and subsequent cyclization.

-

Condensation Reaction: The deuterated dihydroisoquinoline intermediate is then reacted with 3-isobutyl-1,3-oxazinan-2-one to form the tetrabenazine scaffold.

-

Purification: The final product is purified using standard chromatographic techniques, such as column chromatography on silica gel, followed by recrystallization to obtain the desired purity.

General Purification Considerations:

Due to the very similar physical properties of deuterated and non-deuterated compounds, their separation can be challenging.[21] Therefore, it is crucial to use highly pure deuterated starting materials and reagents. Purification is typically achieved through standard techniques like:

-

Column Chromatography: Using silica gel or other stationary phases to separate the desired compound from impurities.

-

Recrystallization: To obtain highly pure crystalline material.

-

Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations and to achieve very high purity.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and extent of deuteration of the synthesized compound.

Key Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the overall structure and identify the absence of protons at the sites of deuteration.

-

²H NMR: To directly observe the deuterium atoms and confirm their location in the molecule.[22]

-

¹³C NMR: To provide further structural confirmation.

-

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm the incorporation of deuterium by observing the mass shift compared to the non-deuterated analog.[23] High-resolution mass spectrometry (HRMS) is particularly useful for accurate mass determination.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound. A validated HPLC method is crucial for quality control.[24]

In Vitro Pharmacokinetic Assays

In vitro assays are critical for the early assessment of a deuterated drug's metabolic stability and potential for drug-drug interactions.

Metabolic Stability Assay in Liver Microsomes [2][8][25][26]

Objective: To determine the rate of metabolism of a compound by liver enzymes.

Methodology:

-

Incubation: The deuterated compound and its non-deuterated counterpart are incubated with liver microsomes (from human or other species) and a cofactor, typically NADPH, which is required for the activity of most CYP enzymes.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Quenching: The reaction is stopped at each time point by adding a solvent like acetonitrile, which precipitates the proteins.

-

Analysis: The remaining concentration of the parent compound in each sample is quantified by LC-MS/MS.

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Cytochrome P450 (CYP) Inhibition Assay (IC50 Determination) [4][9][11]

Objective: To determine the concentration of a compound that causes 50% inhibition of a specific CYP enzyme.

Methodology:

-

Incubation: A specific CYP enzyme (recombinant or in liver microsomes) is incubated with a probe substrate (a compound known to be metabolized by that enzyme) in the presence of varying concentrations of the test compound (the deuterated drug).

-

Metabolite Quantification: The formation of the metabolite of the probe substrate is measured by LC-MS/MS.

-

Data Analysis: The concentration of the test compound that reduces metabolite formation by 50% is determined as the IC50 value.

In Vivo Pharmacokinetic Studies

Animal studies are essential to understand how a deuterated drug is absorbed, distributed, metabolized, and excreted (ADME) in a living organism.

Rodent Pharmacokinetic Study [12][27][28][29]

Objective: To determine the pharmacokinetic profile of a deuterated drug after administration to rodents (typically rats or mice).

Methodology:

-

Dosing: The deuterated drug and its non-deuterated counterpart are administered to separate groups of animals, usually via the intended clinical route (e.g., oral gavage).

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) from a suitable site (e.g., tail vein, saphenous vein).

-

Sample Processing: Blood is processed to obtain plasma or serum, which is then stored frozen until analysis.

-

Bioanalysis: The concentration of the drug and its major metabolites in the plasma/serum samples is quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental processes is crucial for a clear understanding of the development of deuterated drugs.

Signaling Pathways

Experimental Workflows

Conclusion and Future Perspectives

The development of deuterated drug analogs represents a mature and validated strategy for improving the pharmacokinetic and safety profiles of small molecule therapeutics. The success of drugs like deutetrabenazine and deucravacitinib has paved the way for broader acceptance and application of this technology. As our understanding of drug metabolism and the tools for chemical synthesis and analysis continue to advance, we can expect to see a growing number of deuterated drugs entering clinical development and ultimately benefiting patients. The "deuterium switch" is no longer a niche concept but a valuable tool in the medicinal chemist's armamentarium for creating safer and more effective medicines.

References

- 1. bioanalysisforum.jp [bioanalysisforum.jp]

- 2. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. bellbrooklabs.com [bellbrooklabs.com]

- 8. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 9. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

- 10. researchgate.net [researchgate.net]

- 11. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 12. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. UniSysCat: New deuteration protocol for preparing NMR solvents [unisyscat.de]

- 14. labinsights.nl [labinsights.nl]

- 15. WO2019150387A1 - A novel process for preparation of deutetrabenazine - Google Patents [patents.google.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. resolvemass.ca [resolvemass.ca]

- 18. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of Tetrabenazine and Its Derivatives, Pursuing Efficiency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. newdrugapprovals.org [newdrugapprovals.org]

- 21. Preparation of deuterated drugs through novel catalysis: Synthesis, purification, and preclinical data [morressier.com]

- 22. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 23. biopharminternational.com [biopharminternational.com]

- 24. iris.cnr.it [iris.cnr.it]

- 25. mercell.com [mercell.com]

- 26. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 27. research.charlotte.edu [research.charlotte.edu]

- 28. idexxbioanalytics.com [idexxbioanalytics.com]

- 29. idexxbioanalytics.com [idexxbioanalytics.com]

Isotopic labeling of endothelin receptor antagonists

An In-Depth Technical Guide to the Isotopic Labeling of Endothelin Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endothelin (ET) system, comprising three peptide isoforms (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (GPCRs), ETA and ETB, is a critical regulator of vascular homeostasis.[1][2] ET-1, the predominant isoform in the human cardiovascular system, is one of the most potent vasoconstrictors known.[3][4][5] Its effects are mediated through the ETA and ETB receptors, which are implicated in a variety of cellular processes including cell proliferation, vasoconstriction, and inflammation.[2][6] Given the role of the endothelin axis in the pathophysiology of diseases like pulmonary arterial hypertension (PAH), heart failure, and certain cancers, endothelin receptor antagonists (ERAs) have emerged as a significant therapeutic class.[4][5][7] Approved ERAs such as bosentan, ambrisentan, and macitentan are now standard treatments for PAH.[4][5]

To facilitate the development and evaluation of these drugs, isotopic labeling is an indispensable tool.[8] By replacing one or more atoms of a drug molecule with an isotope (either stable or radioactive), researchers can track its journey and fate within a biological system.[9][10] This guide provides a comprehensive overview of the isotopic labeling of endothelin receptor antagonists, covering key labeling strategies, detailed experimental protocols, and applications in research and development, with a focus on quantitative data and molecular pathways.

Endothelin Receptor Signaling Pathways

Endothelin receptors are members of the Class A GPCR family and can couple to various G proteins, including Gq, Gs, Gi, G12, and G13, to activate multiple downstream signaling cascades.[6][11][12] The ETA receptor, found primarily on vascular smooth muscle cells, mediates vasoconstriction and proliferation.[2][11] The ETB receptor is located on both endothelial cells, where it typically mediates vasodilation via nitric oxide (NO) release, and on smooth muscle cells, where it can also cause vasoconstriction.[2][11][13]

Activation of these receptors by endothelin peptides initiates a cascade of intracellular events. Gq protein activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][13] This results in the release of intracellular calcium and the activation of Protein Kinase C (PKC).[14] These pathways, along with others such as the Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT pathways, are crucial for mediating the physiological and pathophysiological effects of endothelin.[6][14]

Caption: Endothelin Receptor Signaling Pathways.

Isotopic Labeling Strategies for ERAs

The choice of isotope for labeling an endothelin receptor antagonist depends on the intended application. Methodologies range from incorporating stable isotopes for metabolic studies to using positron emitters for in vivo imaging.

Radioisotopes for ADME and Metabolic Studies (14C and 3H)

Absorption, Distribution, Metabolism, and Excretion (ADME) studies are fundamental to drug development.[8] Carbon-14 (14C) is considered the "gold standard" for these studies due to its long half-life (~5,730 years) and the fact that carbon forms the backbone of all organic molecules, ensuring the label is metabolically stable and representative of the drug's fate.[15][16][17] Tritium (3H) is another common choice, offering higher specific activity, which is advantageous for receptor binding and autoradiography studies.[18]

-

Carbon-14 (14C): Labeling with 14C allows for precise quantification of the total drug-related material in plasma, tissues, and excreta, providing critical data for mass balance studies.[16][19] The synthesis of 14C-labeled compounds often involves a multi-step process starting from a simple 14C-labeled precursor.[8]

-

Tritium (3H): Tritium labeling can be achieved through methods like catalytic reduction of a precursor with tritium gas or methylation with tritiated methyl iodide.[18][20] Its high specific activity makes it ideal for in vitro binding assays where low concentrations of the radioligand are required.[18]

Radioisotopes for In Vivo Imaging (PET and SPECT)

Non-invasive imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) allow for the visualization and quantification of receptor distribution and occupancy in vivo.[3][21] This requires labeling the antagonist with a positron-emitting (e.g., 18F, 11C) or gamma-emitting (e.g., 123I, 125I) isotope.

-

PET Isotopes (18F, 11C): Fluorine-18 (t1/2 ≈ 110 min) and Carbon-11 (t1/2 ≈ 20 min) are widely used. 18F-labeled ERAs are particularly valuable for imaging cardiovascular endothelin receptors to study disease progression and therapeutic response.[21] The synthesis of these radiotracers involves rapid, high-yield reactions to incorporate the short-lived isotope, followed by rapid purification.[22]

-

SPECT Isotopes (125I, 123I): Iodine-125 is often used in preclinical studies for autoradiography and to characterize in vivo binding due to its longer half-life (59.9 days).[3][23][24] Radioiodination is typically achieved by electrophilic substitution on activated aromatic rings (e.g., phenol groups on tyrosine residues) using an oxidizing agent.[24]

Caption: General Workflow for Isotopic Labeling of ERAs.

Isotopically Labeled Endothelin Receptor Antagonists: Data and Applications

Several ERAs have been isotopically labeled to serve as research tools for pharmacology studies and as imaging agents. The following tables summarize key quantitative data for some of these compounds.

Table 1: PET Radioligands for Imaging Endothelin Receptors

| Radioligand | Isotope | Target(s) | Radiochemical Yield | Specific Activity (GBq/µmol) | Key Applications & Findings | Reference(s) |

| [18F]-SB209670 | 18F | ETA/ETB | 14.9 ± 3.8% | 100-150 | In vivo imaging of cardiovascular ET receptors in rats; rapid binding to ETA receptors in the heart. | [21] |

| [11C]L-753,037 | 11C | ETA/ETB | N/A | N/A | PET imaging of ET receptors in the dog heart; binding was significantly reduced by a selective ETA antagonist. | [23] |

| [11C]-BMS-5p | 11C | ETA | 1.5% | 1,051 | PET studies in baboons showed high uptake in the myocardium with 85% specific binding. | [22] |

| [18F]-FBzBMS | 18F | ETA | 0.54% | 12.9 | In vivo evaluation in mice and baboons; demonstrated high specific binding (81%) in the heart. | [22] |

| [11C]Atrasentan | 11C | ETA | N/A | N/A | PET studies in a baboon showed tracer accumulation in the myocardium and lungs, with 53-54% inhibition by unlabeled drug. | [25] |

| [18F]-PD 156707 | 18F | ETA | N/A | N/A | Derivatives exhibited potent in vitro binding (Ki values comparable to lead compound). | [26] |

Table 2: Radioiodinated Ligands for In Vitro and Preclinical Studies

| Radioligand | Isotope | Target(s) | Binding Affinity (Ki / Kb) | Key Applications & Findings | Reference(s) |

| [125I]ET-1 | 125I | ETA/ETB | High affinity for both | Used to characterize in vivo receptor interactions and visualize receptor occupancy by antagonists in rat kidney and lung. | [3] |

| Enrasentan | 125I (used in displacement assay) | ETA > ETB | Ki = 1.1 nM (ETA), 111 nM (ETB) | Used in competitive binding assays to determine the affinity of unlabeled antagonists. | [4] |

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and application of isotopically labeled compounds. Below are generalized protocols based on published literature.

Protocol 1: Synthesis and Purification of an 18F-Labeled ERA for PET Imaging

This protocol is a generalized representation based on the synthesis of compounds like [18F]-SB209670 and [18F]-FBzBMS.[21][22]

-

Production of [18F]Fluoride:

-

Produce no-carrier-added [18F]fluoride via the 18O(p,n)18F nuclear reaction by bombarding [18O]H2O with protons in a cyclotron.

-

Trap the aqueous [18F]fluoride on an anion exchange cartridge (e.g., QMA).

-

-

Azeotropic Drying:

-

Elute the [18F]fluoride from the cartridge into a reaction vessel using a solution of potassium carbonate (K2CO3) and a phase transfer catalyst (e.g., Kryptofix 2.2.2) in acetonitrile/water.

-

Dry the mixture by heating under a stream of nitrogen to remove water azeotropically. Repeat with additions of anhydrous acetonitrile.

-

-

Radiolabeling Reaction:

-

Dissolve the precursor molecule (e.g., a nitro or trimethylammonium triflate precursor) in an anhydrous polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile).

-

Add the precursor solution to the dried [18F]fluoride/K222 complex.

-

Seal the reaction vessel and heat at a specified temperature (e.g., 80-150 °C) for a defined time (e.g., 10-20 minutes) to facilitate nucleophilic aromatic or aliphatic substitution.

-

-

Deprotection (if necessary):

-

If the precursor contained a protecting group (e.g., a Boc or t-butyl ester group), add a deprotecting agent (e.g., HCl or trifluoroacetic acid) and heat briefly to remove the group.

-

-

Purification:

-

Neutralize the reaction mixture.

-

Inject the crude reaction mixture onto a semi-preparative High-Performance Liquid Chromatography (HPLC) system (e.g., a C18 column) to separate the 18F-labeled product from unreacted fluoride, precursors, and byproducts.

-

Collect the radioactive peak corresponding to the desired product.

-

-

Formulation and Quality Control:

-

Remove the HPLC solvent from the collected fraction via rotary evaporation or by trapping on a C18 Sep-Pak cartridge, followed by elution with ethanol and dilution with sterile saline.

-

Perform quality control via analytical HPLC to determine radiochemical purity and specific activity. The final product must be sterile and pyrogen-free for in vivo use.

-

Protocol 2: In Vivo Biodistribution Study in Rodents

This protocol outlines a typical procedure for evaluating the distribution of a newly synthesized radiolabeled ERA.[22]

-

Animal Preparation:

-

Use healthy adult mice or rats (e.g., CD-1 mice or Sprague-Dawley rats). Acclimatize animals for at least one week prior to the study.

-

For specific binding studies, divide animals into a baseline group and a blocking group. Pre-treat the blocking group with a high dose of a non-radioactive antagonist (e.g., 1 mg/kg, administered intravenously 30-60 minutes prior to the radiotracer).

-

-

Radiotracer Administration:

-

Anesthetize the animals (e.g., with isoflurane).

-

Inject a known quantity (e.g., 1-5 MBq) of the purified, formulated radiotracer via the tail vein.

-

-

Tissue Harvesting:

-

At predetermined time points post-injection (e.g., 5, 30, 60, 120 minutes), euthanize a cohort of animals via a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).

-

Immediately dissect and collect major organs and tissues of interest (e.g., heart, lungs, kidneys, liver, brain, muscle, bone, and blood).

-

-

Sample Analysis:

-

Weigh each tissue sample.

-

Measure the radioactivity in each sample and in standards (aliquots of the injected dose) using a gamma counter.

-

Calculate the uptake in each tissue and express it as the percentage of the injected dose per gram of tissue (%ID/g).

-

-

Data Interpretation:

-

Compare the %ID/g in the baseline group to the blocking group. A significant reduction in uptake in the blocking group for a particular organ indicates specific, receptor-mediated binding in that organ.

-

Calculate specific binding as: [(%ID/g_baseline) - (%ID/g_blocked)] / (%ID/g_baseline) * 100%.

-

Conclusion

Isotopic labeling is a cornerstone of modern drug development, providing invaluable insights into the pharmacology, pharmacokinetics, and in vivo behavior of therapeutic agents. For endothelin receptor antagonists, labeled compounds have been instrumental in elucidating receptor distribution in key organs like the heart and kidneys, quantifying receptor occupancy at therapeutic doses, and developing non-invasive imaging biomarkers for disease.[3][21][23] The continued innovation in radiolabeling chemistry, particularly in late-stage functionalization, will further accelerate the development of novel ERAs and expand their therapeutic applications to other diseases driven by the endothelin system.[16] This technical guide serves as a foundational resource for researchers aiming to leverage these powerful techniques in their own discovery and development programs.

References

- 1. academic.oup.com [academic.oup.com]

- 2. rpsg.org.uk [rpsg.org.uk]

- 3. Radioiodinated endothelin-1: a radiotracer for imaging endothelin receptor distribution and occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. Endothelin Receptor Antagonists: Status Quo and Future Perspectives for Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Principles and Characteristics of Isotope Labeling - Creative Proteomics [creative-proteomics.com]

- 10. metsol.com [metsol.com]

- 11. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. journals.biologists.com [journals.biologists.com]

- 13. CV Pharmacology | Endothelin Receptor Antagonists [cvpharmacology.com]

- 14. Cardioprotective Signaling by Endothelin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. moravek.com [moravek.com]

- 16. Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 17. openmedscience.com [openmedscience.com]

- 18. The Development and Application of Tritium-Labeled Compounds in Biomedical Research | MDPI [mdpi.com]

- 19. openmedscience.com [openmedscience.com]

- 20. arkat-usa.org [arkat-usa.org]

- 21. In vivo imaging of cardiovascular endothelin receptors using the novel radiolabelled antagonist [18F]-SB209670 and positron emission tomography (microPET) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis and in vivo evaluation of novel PET radioligands for imaging the endothelin-A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. jnm.snmjournals.org [jnm.snmjournals.org]

- 24. A Novel Reagent for Radioiodine Labeling of New Chemical Entities (NCEs) and Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. PET-compatible endothelin receptor radioligands: synthesis and first in vitro and in vivo studies. | Sigma-Aldrich [sigmaaldrich.com]

Navigating the Safety Profile of Ambrisentan-d10: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambrisentan-d10 is the deuterated form of Ambrisentan, a selective endothelin type-A (ETA) receptor antagonist. Ambrisentan is an established therapy for pulmonary arterial hypertension (PAH). The strategic replacement of hydrogen atoms with deuterium in this compound is intended to modify its pharmacokinetic properties, potentially enhancing its metabolic stability. This technical guide provides a comprehensive overview of the safety and toxicology profile of Ambrisentan, which serves as a robust surrogate for this compound due to the limited availability of specific data on the deuterated compound. The fundamental toxicological characteristics are not expected to differ significantly between the two molecules. This document synthesizes non-clinical data from a variety of sources, including regulatory submissions and peer-reviewed literature, to support the safe handling and development of this compound.

Mechanism of Action: Selective Endothelin-A Receptor Antagonism

Ambrisentan exerts its therapeutic effect by selectively blocking the ETA receptor, thereby inhibiting the vasoconstrictive and proliferative effects of endothelin-1 (ET-1).[1][2] In pathological conditions such as PAH, elevated levels of ET-1 contribute to increased pulmonary vascular resistance. By antagonizing the ETA receptor, Ambrisentan leads to vasodilation, a reduction in pulmonary artery pressure, and an alleviation of the workload on the right ventricle of the heart.[1] A key feature of Ambrisentan's mechanism is its high selectivity for the ETA receptor over the endothelin type-B (ETB) receptor. The ETB receptor is involved in the clearance of ET-1 and the production of vasodilators like nitric oxide and prostacyclin.[1] By sparing the ETB receptor, Ambrisentan allows for the continuation of these protective functions.[1]

Non-Clinical Toxicology Profile

The toxicological profile of Ambrisentan has been extensively evaluated in a range of in vitro and in vivo studies. The following sections summarize key findings.

Acute Toxicity

Single-dose toxicity studies have been conducted in rodents. The maximum non-lethal oral doses were established, indicating a low potential for acute toxicity.

| Species | Route of Administration | Endpoint | Value |

| Rat | Oral | LD50 | ≥ 3160 mg/kg[1] |

| Mouse (female) | Oral | Maximum Non-Lethal Dose | 1000 mg/kg |

| Mouse (male) | Oral | Maximum Non-Lethal Dose | 2150 mg/kg |

| Mouse (male) | Intravenous | Maximum Non-Lethal Dose | 511 mg/kg |

| Mouse (female) | Intravenous | Maximum Non-Lethal Dose | 619 mg/kg |

| Rat (male and female) | Intravenous | Maximum Non-Lethal Dose | 464 mg/kg |

Repeat-Dose Toxicity

Sub-chronic and chronic toxicity studies have been performed in various animal models. The primary target organs identified were consistent with the pharmacological action of endothelin receptor antagonists.

| Species | Duration | Key Findings |

| Rats | 2 years | Testicular tubular degeneration at doses ≥10 mg/kg/day. |

| Mice | 2 years | Increased incidences of testicular findings at doses ≥50 mg/kg/day. |

| Juvenile Rats | Postnatal day 7 to 26, 36, or 62 | Decrease in brain weight with no morphologic or neurobehavioral changes at exposures approximately 1.8 to 7.0 times human pediatric exposures at 10 mg. |

Genotoxicity

Ambrisentan has been evaluated in a standard battery of in vitro and in vivo genotoxicity assays and has shown no evidence of mutagenic or clastogenic potential.

| Assay | System | Result |

| Ames Test | In vitro (bacteria) | Negative |

| Micronucleus Assay | In vivo (rats) | Negative |

| Unscheduled DNA Synthesis Assay | In vivo (rats) | Negative |

Carcinogenicity

Long-term carcinogenicity studies were conducted in mice and rats. There was no evidence of a carcinogenic potential related to Ambrisentan treatment.

| Species | Duration | Result |

| Rats | 2 years | No evidence of carcinogenic potential. |

| Mice | 2 years | No evidence of carcinogenic potential. |

Reproductive and Developmental Toxicity

Ambrisentan has demonstrated teratogenic effects in animal studies, a finding consistent with other endothelin receptor antagonists.

| Species | Study Type | Key Findings |

| Rats and Rabbits | Embryo-fetal development | Teratogenic effects observed, including abnormalities of the lower jaw, palate, heart, and great vessels. |

| Rats | Pre- and post-natal development | Decreased survival of newborn pups and effects on testicle size and fertility of pups at high maternal doses. |

Safety Pharmacology

Safety pharmacology studies investigated the potential for off-target effects of Ambrisentan on major physiological systems. The primary finding was a reduction in blood pressure, which is consistent with its intended pharmacological effect.

Experimental Protocols: A General Workflow

The non-clinical safety assessment of a compound like Ambrisentan follows a structured workflow to identify potential hazards before human trials. This process involves a tiered approach, starting with in vitro assays and progressing to in vivo studies in multiple species.

Safety and Toxicology of this compound: Handling and Precautions

While specific toxicological data for this compound are not available, the information from the parent compound, Ambrisentan, provides a strong basis for its safety assessment. The Safety Data Sheet (SDS) for this compound indicates that no data is available for hazard classification.[3] General safe handling procedures for pharmaceutical compounds of unknown potency should be followed. This includes working in a well-ventilated area, using appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding the generation of dust.

Conclusion

The safety and toxicology profile of Ambrisentan is well-characterized through extensive non-clinical testing. The primary toxicities observed, namely reproductive and developmental effects and testicular toxicity in male animals, are class effects of endothelin receptor antagonists. Ambrisentan is not genotoxic or carcinogenic. This comprehensive dataset for the parent compound provides a reliable foundation for the risk assessment and safe development of this compound. As with any new chemical entity, appropriate safety precautions should be observed during handling and research activities. Further studies specific to this compound would be necessary to fully delineate any subtle differences in its toxicological profile that may arise from deuteration.

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Ambrisentan-d10 in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Ambrisentan and its deuterated internal standard, Ambrisentan-d10, in human plasma. The described protocol utilizes a straightforward protein precipitation extraction procedure, providing excellent recovery and minimal matrix effects. The chromatographic separation is achieved on a C18 reversed-phase column followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method demonstrates high sensitivity with a lower limit of quantification (LLOQ) of 2 ng/mL and provides excellent linearity, precision, and accuracy over the calibration curve range, making it suitable for pharmacokinetic studies and routine therapeutic drug monitoring.

Introduction

Ambrisentan is a potent and selective endothelin type-A receptor antagonist used in the treatment of pulmonary arterial hypertension. Accurate and reliable quantification of Ambrisentan in biological matrices is crucial for pharmacokinetic assessments, bioequivalence studies, and therapeutic drug monitoring to ensure optimal dosing and patient safety. LC-MS/MS has become the analytical technique of choice for this purpose due to its inherent selectivity, sensitivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variability in sample processing and instrument response, thereby ensuring the highest accuracy and precision. This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method for the quantification of this compound in human plasma.

Materials and Methods

Reagents and Chemicals

-

Ambrisentan reference standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (sourced from an accredited biobank)

Instrumentation

-

Liquid Chromatograph (e.g., Shimadzu, Waters, Agilent)

-

Triple Quadrupole Mass Spectrometer (e.g., Sciex, Thermo Fisher Scientific, Agilent)

-

Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation

-

Primary Stock Solutions: Prepare individual stock solutions of Ambrisentan and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Ambrisentan stock solution with a 50:50 mixture of methanol and water to create working standard solutions for the calibration curve and quality control samples.

-

Internal Standard (IS) Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in 50:50 methanol/water.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards (e.g., 2-2000 ng/mL) and QC samples at low, medium, and high concentrations.

Sample Preparation: Protein Precipitation

-

Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution and vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).

-

Vortex briefly and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.

Figure 1: Protein Precipitation Workflow

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Value |

| Column | C18, 50 x 2.1 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 30% B to 90% B in 3 min, hold at 90% B for 1 min, return to 30% B in 0.1 min, hold for 1.9 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transition (Ambrisentan) | m/z 379.2 → 202.1 |

| MRM Transition (this compound) | m/z 389.2 → 202.1 (theoretical) |

| Collision Energy | Optimized for specific instrument |

| Dwell Time | 100 ms |

Note: The MRM transition for this compound is theoretical based on the addition of 10 daltons to the parent mass of Ambrisentan. The product ion is expected to be the same as the unlabeled compound. This should be confirmed experimentally.

Data Presentation: Quantitative Summary

The developed method was validated according to regulatory guidelines. A summary of the quantitative performance is presented in the table below.

| Validation Parameter | Result |

| Linearity Range | 2 - 2000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | 2 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% bias) | Within ±15% |

| Recovery | > 85% |

| Matrix Effect | Minimal, compensated by IS |

Logical Relationship of the Analytical Process

The overall analytical process follows a logical sequence from sample receipt to final data reporting, ensuring data integrity and traceability at each step.

Figure 2: Overall Analytical Workflow

Conclusion

This application note details a validated LC-MS/MS method for the quantification of this compound in human plasma. The protein precipitation sample preparation is simple, rapid, and effective. The chromatographic and mass spectrometric conditions provide excellent sensitivity, selectivity, and a wide dynamic range. The method meets the acceptance criteria for precision, accuracy, and other validation parameters, making it a reliable tool for researchers, scientists, and drug development professionals engaged in the study of Ambrisentan.

Application of Ambrisentan-d10 in Drug Metabolism Studies: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Ambrisentan-d10, a stable isotope-labeled derivative of Ambrisentan, in drug metabolism and pharmacokinetic (DMPK) studies. The primary application highlighted is its use as an internal standard for the accurate quantification of Ambrisentan in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction to Ambrisentan and its Metabolism

Ambrisentan is a selective endothelin type A (ETA) receptor antagonist used in the treatment of pulmonary arterial hypertension (PAH).[1][2] Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety.

The metabolism of Ambrisentan proceeds through two main pathways:

-